重氮试剂 OA

描述

Diazo Reagent OA is a type of diazo compound. Diazo compounds are reagents with unique and surprisingly diverse reactivity modes, including transformations with both the retention of nitrogen atoms and the elimination of dinitrogen during their thermal, catalytic, or photolytic activation . They find their application in obtaining a variety of privileged in drug design motifs, such as a wide range of heterocyclic systems .

Synthesis Analysis

Diazo compounds are synthesized via the oxidation of free hydrazones by iodosylbenzene . This process allows the synthesis of the desired compounds under milder reaction conditions while being more atom-economical . An electrochemical synthesis provides diazo compounds from hydrazones in very high yields and avoids the use of harsh and toxic chemical oxidants .Chemical Reactions Analysis

Diazo compounds are known for their role in multicomponent reactions (MCRs), which are chemical transformations where three or more compounds react in a highly selective manner to form complex organic molecules . They also participate in cycloaddition reactions and diazotization reactions .科学研究应用

有机合成和流动技术:重氮化合物在有机化学中用途广泛,用于组装复杂分子。它们清洁且原子利用率高,但可能具有爆炸性且难以处理。连续流动技术有助于安全且大规模地处理这些试剂 (Müller & Wirth, 2015)。

化学生物学:其广泛的反应性使重氮基团对化学生物学家来说非常有价值,可用于探测和修饰蛋白质和核酸 (Mix, Aronoff, & Raines, 2016)。

蛋白质酯化:重氮化合物,特别是 (对甲苯基) 甘氨酰胺支架,可有效酯化蛋白质羧基组 (Mix & Raines, 2015)。

化学生物学中的位点特异性标记:重氮化合物可对蛋白质和抗体进行特异性标记,用于生物成像和细胞裂解液中的半胱氨酸蛋白质组探测 (Bernardim 等,2020)。

寡核苷酸的修饰:它们允许将氨基化的寡核苷酸清洁有效地转化为叠氮基修饰的寡核苷酸,这对共轭过程至关重要 (Lartia, Murat, Dumy, & Defrancq, 2011)。

天然产物的武装/SAR 研究:重氮试剂有助于天然产物的选择性衍生化,用于构效关系研究 (Chamni 等,2011)。

爆炸危害评估:对重氮化合物热稳定性和爆炸危害的研究为其在研究环境中的更安全处理提供了信息 (Green 等,2019)。

有机反应中的立体控制:金属卟啉催化使用重氮试剂进行卡宾转移反应,突出了配体结构对反应立体选择性的影响 (Intrieri, Carminati, & Gallo, 2016)。

金卡宾化学:金催化剂独特地分解重氮化合物,导致各种环加成、插入和偶联反应 (Wei 等,2015)。

化学生物学中叠氮化物的转化:磷酸酯介导的叠氮化物在水中的重氮化合物转化扩展了其在化学生物学中的用途 (Chou & Raines, 2013)。

过渡金属催化的 C—H 烷基化:重氮化合物促进了过渡金属催化下的芳烃和杂芳烃的 C—H 烷基化,显示出重要的合成应用 (Wang 等,2016)。

作用机制

The mechanism of action of diazo compounds involves the retention of nitrogen atoms and the elimination of dinitrogen during their thermal, catalytic, or photolytic activation . In diazotization reactions, for example, the reaction begins with the reaction of nitrous acid with the other acid to give water and nitrosonium ion .

安全和危害

Diazo compounds can be hazardous due to their instability, exothermic decomposition, and potential explosive behavior . They are known to be shock-sensitive, and explosive as well as highly toxic . Safety measures include avoiding breathing vapors, mist or gas, wearing protective equipment, and ensuring adequate ventilation .

未来方向

The use of diazo compounds in multicomponent reactions is one of the most rapidly developing areas in chemistry . Future research directions include exploring the potential of diazo compounds for multicomponent approach and developing safer and more efficient methods for their synthesis .

Relevant Papers The paper “Multicomponent Reactions Involving Diazo Reagents: A 5-Year Update” provides a comprehensive review of recent developments in multicomponent reactions of diazo compounds . Another relevant paper is “Non-stabilized diazoalkane synthesis via the oxidation of free hydrazones by iodosylbenzene and application in in situ MIRC cyclopropanation” which discusses the synthesis of diazo compounds .

属性

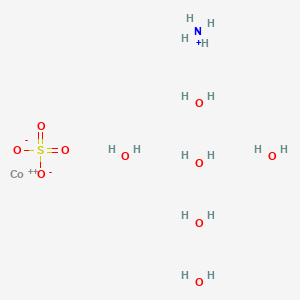

IUPAC Name |

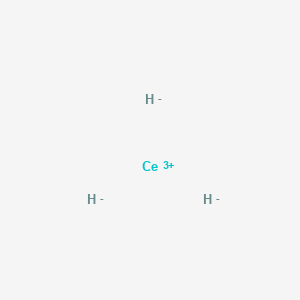

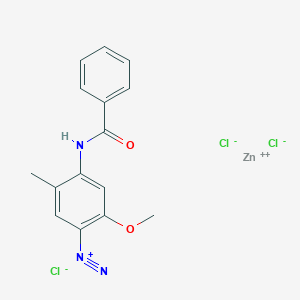

zinc;4-benzamido-2-methoxy-5-methylbenzenediazonium;trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2.3ClH.Zn/c1-10-8-13(18-16)14(20-2)9-12(10)17-15(19)11-6-4-3-5-7-11;;;;/h3-9H,1-2H3;3*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQULPNUGWNFOR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl3N3O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431742 | |

| Record name | Diazo Reagent OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diazo Reagent OA | |

CAS RN |

13983-15-8 | |

| Record name | Diazo Reagent OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)

![8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine](/img/structure/B77944.png)